molecular formula H6Na2O6Sn B077131 Sodium stannate trihydrate CAS No. 12209-98-2

Sodium stannate trihydrate

Cat. No. B077131
Key on ui cas rn: 12209-98-2
M. Wt: 266.73 g/mol
InChI Key: SFXJSNATBHJIDS-UHFFFAOYSA-N
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Patent
US04709069

Procedure details

A 10:1 mole ratio of ethylene carbonate to polyester polyol (poly(caprolactone) diol, MW=530) is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 97.9 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 19.2 percent carbon dioxide. The catalyst is removed as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1>O.O.O.[O-][Sn]([O-])=O.[Na+].[Na+]>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Name
polyester polyol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 4 hours at 175° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.9%
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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